molecular formula C21H27N3S B216371 N-(4-butylphenyl)-4-phenylpiperazine-1-carbothioamide

N-(4-butylphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No. B216371
M. Wt: 353.5 g/mol
InChI Key: BHMADCARKPUSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-phenylpiperazine-1-carbothioamide, commonly known as BPPC, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its potential therapeutic applications. BPPC is a promising candidate for the development of new drugs that can target various diseases, including cancer, anxiety, and depression.

Mechanism of Action

The exact mechanism of action of BPPC is not fully understood. However, it is believed to act on various targets in the body, including the serotonin and dopamine receptors. BPPC has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. It has also been found to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and Physiological Effects:
BPPC has been shown to have several biochemical and physiological effects. It can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and reward. BPPC can also reduce the levels of oxidative stress and inflammation, which are implicated in the development of various diseases. Moreover, BPPC has been found to enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which can protect against oxidative damage.

Advantages and Limitations for Lab Experiments

BPPC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, BPPC has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using BPPC in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, BPPC has been shown to have some toxicity in animal models at high doses.

Future Directions

There are several future directions for the study of BPPC. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of BPPC. Another direction is the investigation of the potential therapeutic applications of BPPC in other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, future studies can focus on the optimization of the synthesis method of BPPC to improve the yield and purity of the compound. Finally, the development of new analogs of BPPC with improved pharmacological properties can also be an exciting area of research.

Synthesis Methods

The synthesis of BPPC involves the reaction of 4-butylphenylhydrazine and 4-phenylpiperazine-1-carbothioamide. The reaction is carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel, under an inert atmosphere. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. The yield of BPPC is typically around 50-60%.

Scientific Research Applications

BPPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. BPPC has also been investigated for its anxiolytic and antidepressant effects. It has been found to reduce anxiety-like behavior and improve mood in animal models. Moreover, BPPC has been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.

properties

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

N-(4-butylphenyl)-4-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C21H27N3S/c1-2-3-7-18-10-12-19(13-11-18)22-21(25)24-16-14-23(15-17-24)20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-17H2,1H3,(H,22,25)

InChI Key

BHMADCARKPUSLN-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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